Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-
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Overview
Description
Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- is a complex organic compound that features a benzoic acid core substituted with an ethoxy and methoxy group on the phenyl ring, and a pyridinylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- typically involves multi-step organic reactions. One common method includes the reaction of 3-ethoxy-4-methoxybenzaldehyde with 3-pyridinylmethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, cyanides, and amines are used under basic or acidic conditions depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-methoxy-4-methyl-: Similar in structure but lacks the ethoxy and pyridinylmethylamino groups.
Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester: Contains a hydroxy group instead of an amino group.
3-Ethoxy-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups, along with the pyridinylmethylamino group, makes it a versatile compound for various applications.
Properties
CAS No. |
651023-23-3 |
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Molecular Formula |
C22H22N2O4 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[3-ethoxy-4-methoxy-N-(pyridin-3-ylmethyl)anilino]benzoic acid |
InChI |
InChI=1S/C22H22N2O4/c1-3-28-21-13-19(9-10-20(21)27-2)24(15-16-6-5-11-23-14-16)18-8-4-7-17(12-18)22(25)26/h4-14H,3,15H2,1-2H3,(H,25,26) |
InChI Key |
ZXOOFWBVFQYGCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N(CC2=CN=CC=C2)C3=CC=CC(=C3)C(=O)O)OC |
Origin of Product |
United States |
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